molecular formula C12H13BO6 B11856103 (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid

Cat. No.: B11856103
M. Wt: 264.04 g/mol
InChI Key: KJNYOJBEUPGUIH-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with ethoxycarbonyl and methoxy groups, as well as a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s interactions with molecular targets can modulate biological pathways and processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and as a potential lead compound in drug discovery.

Properties

Molecular Formula

C12H13BO6

Molecular Weight

264.04 g/mol

IUPAC Name

(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C12H13BO6/c1-3-18-12(14)10-8-6-7(17-2)4-5-9(8)19-11(10)13(15)16/h4-6,15-16H,3H2,1-2H3

InChI Key

KJNYOJBEUPGUIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCC)(O)O

Origin of Product

United States

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